molecular formula C12H20N4O B15356743 4-(5-amino-3-methyl-2-pyridinyl)-1-Piperazineethanol CAS No. 1089653-87-1

4-(5-amino-3-methyl-2-pyridinyl)-1-Piperazineethanol

Cat. No.: B15356743
CAS No.: 1089653-87-1
M. Wt: 236.31 g/mol
InChI Key: KXGNENCPRKTYAC-UHFFFAOYSA-N
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Description

4-(5-Amino-3-methyl-2-pyridinyl)-1-piperazineethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with an amino group and a methyl group, as well as a piperazine ring linked to an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-amino-3-methyl-2-pyridinyl)-1-piperazineethanol typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the amino and methyl groups. The piperazine ring is then attached, and finally, the ethanol group is added.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that are optimized for large-scale production. This involves the use of catalysts and specific reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve the use of hydrogen gas or metal hydrides.

  • Substitution reactions can be carried out using various reagents depending on the specific substitution desired.

Major Products Formed:

  • Oxidation can produce various oxidized forms of the compound.

  • Reduction can yield reduced derivatives.

  • Substitution reactions can result in a wide range of substituted products.

Scientific Research Applications

4-(5-Amino-3-methyl-2-pyridinyl)-1-piperazineethanol has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may be used in biological studies to understand its interactions with biological systems.

  • Industry: The compound can be used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-(5-amino-3-methyl-2-pyridinyl)-1-piperazineethanol exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 4-(5-amino-3-pyridinyl)-2-methyl-3-butyn-2-ol

  • 2-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidine

Uniqueness: 4-(5-amino-3-methyl-2-pyridinyl)-1-piperazineethanol is unique in its structure, particularly the presence of both the pyridine and piperazine rings, which can impart different chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and mechanisms

Properties

CAS No.

1089653-87-1

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-[4-(5-amino-3-methylpyridin-2-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C12H20N4O/c1-10-8-11(13)9-14-12(10)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7,13H2,1H3

InChI Key

KXGNENCPRKTYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)CCO)N

Origin of Product

United States

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